(Rac)-Atomoxetine D7 (hydrochloride) chemical properties
(Rac)-Atomoxetine D7 (hydrochloride) chemical properties
This technical guide details the chemical properties, synthesis, and analytical applications of (Rac)-Atomoxetine D7 (hydrochloride) , a stable isotope-labeled internal standard used critically in the bioanalysis of the ADHD therapeutic, Atomoxetine.
[1]
Introduction: The Role of Deuterated Standards in Bioanalysis
In the quantitative analysis of drugs like Atomoxetine (a selective norepinephrine reuptake inhibitor) via LC-MS/MS, matrix effects—such as ion suppression or enhancement—can severely compromise data integrity. (Rac)-Atomoxetine D7 serves as a high-fidelity Internal Standard (IS).
Unlike structural analogs, this deuterated isotopologue possesses physicochemical properties nearly identical to the analyte. It co-elutes with Atomoxetine in achiral chromatography, experiencing the exact same ionization environment at the electrospray source, thereby correcting for matrix effects and injection variability in real-time. The "Rac" (racemic) designation indicates the presence of both (R) and (S) enantiomers; however, in standard achiral LC methods, this mixture behaves as a single chromatographic peak perfectly aligned with the (R)-Atomoxetine analyte.
Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8]
The D7 variant incorporates seven deuterium atoms, typically located on the o-tolyloxy moiety. This specific labeling strategy is chosen to ensure the label is metabolically stable and does not undergo back-exchange in aqueous media.
Table 1: Chemical Specifications
| Property | Specification |
| Chemical Name | (Rac)-N-Methyl-3-(2-(methyl-d3)phenoxy-3,4,5,6-d4)-3-phenylpropan-1-amine hydrochloride |
| CAS Number | 919104-07-7 (HCl salt) |
| Molecular Formula | C₁₇H₁₄D₇NO[1][2][3][4][5][6][7][8][9][10][11] · HCl |
| Molecular Weight | 298.86 g/mol (HCl Salt); 262.40 g/mol (Free Base) |
| Appearance | White to Off-White Solid |
| Solubility | Soluble in Methanol, DMSO, and Water (>10 mg/mL) |
| pKa | ~10.13 (Amine), consistent with native Atomoxetine |
| Isotopic Purity | ≥ 98% (minimizes contribution to the analyte channel) |
| Melting Point | 166–169 °C (Decomposition) |
Structural Visualization
The deuterium labeling occurs on the o-cresol derived portion of the molecule.
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Methyl Group: -CD₃ (3 Deuteriums)
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Phenoxy Ring: -C₆D₄ (4 Deuteriums)
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Total: D7
Synthesis and Stability
The synthesis of (Rac)-Atomoxetine D7 typically follows a convergent pathway. The "Rac" nature arises from the use of a racemic phenylpropanolamine precursor or a non-stereoselective reduction step.
Synthetic Pathway Logic
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Precursor A: Racemic 3-chloro-N-methyl-3-phenylpropylamine (or the corresponding alcohol).
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Precursor B: Perdeuterated o-cresol (2-methyl-d3-phenol-d4).
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Coupling: A nucleophilic substitution (or Mitsunobu reaction) links the deuterated cresol to the propylamine chain.
Diagram 1: Synthetic Route & Logic
Caption: Synthesis of (Rac)-Atomoxetine D7 via convergent coupling of a racemic amine scaffold with a deuterated phenolic moiety.
Stability Considerations
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Hygroscopicity: The HCl salt is moderately hygroscopic. Store in a desiccator at -20°C.
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Solution Stability: Stable in Methanol/Acetonitrile for >1 month at -20°C. Avoid repeated freeze-thaw cycles which can degrade the salt form.
Analytical Application: LC-MS/MS Protocol
(Rac)-Atomoxetine D7 is the gold standard for quantifying Atomoxetine in plasma. The following protocol outlines a self-validating system where the IS corrects for extraction efficiency and ionization suppression.
Mass Spectrometry Transitions (MRM)
The mass shift of +7 Da allows for clean separation of the IS from the analyte in the mass analyzer.
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Analyte (Atomoxetine): m/z 256.2 → 44.1
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Internal Standard (Atomoxetine D7): m/z 263.2 → 44.1
Mechanistic Note: The fragment ion m/z 44 corresponds to the amine tail (
Experimental Workflow
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Sample Preparation (Protein Precipitation):
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Aliquot 50 µL Plasma.
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Add 150 µL Acetonitrile containing (Rac)-Atomoxetine D7 (200 ng/mL).
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Vortex (1 min) -> Centrifuge (10,000 x g, 5 min).
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Inject Supernatant.[12]
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LC Conditions:
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Column: C18 (e.g., Kinetex 2.6µm, 50x2.1mm).[13]
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Mobile Phase: Isocratic 40% Aqueous (0.1% Formic Acid) / 60% Acetonitrile.
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Flow Rate: 0.4 mL/min.
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Diagram 2: LC-MS/MS Quantitation Workflow
Caption: Isotope Dilution Mass Spectrometry workflow ensuring precision by spiking (Rac)-Atomoxetine D7 prior to extraction.
Handling & Safety
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Hazard: Irritant. Potentially neuroactive. Handle with gloves and in a fume hood.
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Storage: Long-term storage at -20°C under inert atmosphere (Argon/Nitrogen) is recommended to prevent oxidation of the secondary amine.
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Regulatory: As a derivative of a psychoactive drug, it may be subject to controlled substance regulations depending on the jurisdiction.
References
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Cerilliant. "Atomoxetine-d7 HCl Certified Reference Material." Sigma-Aldrich. Accessed 2026. Link
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Sauer, J. M., et al. "Disposition and metabolic fate of atomoxetine hydrochloride: the role of CYP2D6 in human disposition." Drug Metabolism and Disposition, 31.1 (2003): 98-110. Link
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Appaji, D., et al. "Validation of an analytical LC-MS/MS method in human plasma for the pharmacokinetic study of atomoxetine."[14] Journal of Chromatographic Science, 2012. Link
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MedChemExpress. "(Rac)-Atomoxetine-d7 hydrochloride Product Monograph." MedChemExpress. Accessed 2026. Link
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Nahar, L., et al. "Determination of atomoxetine and its metabolites in biological matrices by LC-MS/MS." Journal of Pharmaceutical and Biomedical Analysis, 2012. Link
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